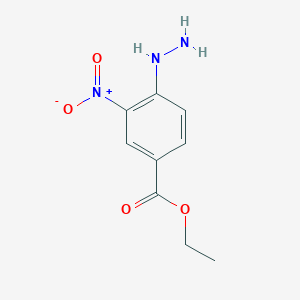

Ethyl 4-hydrazinyl-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-hydrazinyl-3-nitrobenzoate is a chemical compound with the molecular formula C9H11N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazinyl group and a nitro group attached to a benzoate ester.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydrazinyl-3-nitrobenzoate typically involves the esterification of 4-hydrazinyl-3-nitrobenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-hydrazinyl-3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of azo or azoxy derivatives.

Reduction: Formation of 4-hydrazinyl-3-aminobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-hydrazinyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 4-hydrazinyl-3-nitrobenzoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-nitrobenzoate: Lacks the hydrazinyl group, making it less reactive in certain biochemical applications.

4-Hydrazinyl-3-nitrobenzoic acid: Lacks the ester group, making it more polar and less suitable for certain organic synthesis applications.

Uniqueness

Ethyl 4-hydrazinyl-3-nitrobenzoate is unique due to the presence of both hydrazinyl and nitro groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various scientific and industrial applications .

Actividad Biológica

Ethyl 4-hydrazinyl-3-nitrobenzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₁N₃O₄

- Molecular Weight : 225.2 g/mol

- CAS Number : 355425-79-5

- Purity : 98% .

This compound exhibits biological activity through several mechanisms:

- Antioxidant Activity : Similar compounds have been shown to enhance the cellular antioxidant status by increasing the levels of glutathione and antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. This suggests a potential role in protecting cells from oxidative stress .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in oxidative damage pathways, thereby reducing cellular injury under hypoxic conditions .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity, which may extend to this compound, although specific data on this compound is limited.

Antioxidant Effects

Research indicates that derivatives of nitrobenzoates can significantly reduce oxidative stress markers in various cell lines. For instance, studies on related compounds have shown reductions in protein oxidation and enhanced cell viability under hypoxic conditions when treated with similar nitrobenzoate derivatives .

Antimicrobial Activity

While direct studies on this compound are sparse, related compounds within the nitrobenzoate class have exhibited broad-spectrum antimicrobial properties. This suggests that this compound may also possess similar capabilities.

Study 1: Cytoprotective Effects in Myoblasts

A study investigated the effects of a related compound, ethyl 3,4-dihydroxy benzoate (EDHB), on L6 myoblast cells exposed to hypoxia. The results showed that preconditioning with EDHB significantly improved cellular viability and reduced oxidative stress markers, indicating a protective effect against hypoxia-induced damage . While this study does not directly involve this compound, it highlights the potential for similar compounds to confer cytoprotection.

Study 2: Synthesis and Biological Evaluation

Another study focused on synthesizing various hydrazone derivatives from hydrazine and nitrobenzoates, showing promising biological activities including anti-inflammatory and antimicrobial effects. The synthesis involved refluxing hydrazine with different nitro-substituted benzoates, leading to compounds that displayed significant biological activity .

Comparative Table of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytoprotective Effects |

|---|---|---|---|

| This compound | Potential (not yet confirmed) | Potential (not yet confirmed) | Suggested based on analogs |

| Ethyl 3,4-Dihydroxy Benzoate | Significant | Moderate | Strong |

| Ethyl 2-Hydrazino-5-Nitrobenzoate | Moderate | Significant | Moderate |

Propiedades

IUPAC Name |

ethyl 4-hydrazinyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-2-16-9(13)6-3-4-7(11-10)8(5-6)12(14)15/h3-5,11H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFPKZXKHGKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.